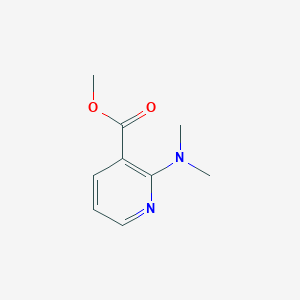

Methyl 2-(dimethylamino)nicotinate

Description

Overview of Nicotinate (B505614) Ester Chemistry in Academic Research

Nicotinate esters are integral to numerous areas of chemical research, primarily due to the versatile reactivity of the pyridine (B92270) ring and the ester functionality. The pyridine nucleus, a six-membered aromatic heterocycle containing a nitrogen atom, can be readily modified through various organic reactions. nih.govnih.gov The nitrogen atom imparts a degree of basicity to the ring and influences the regioselectivity of electrophilic and nucleophilic substitution reactions.

In academic research, nicotinate esters serve as valuable synthons—building blocks for the construction of more complex molecules. The ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, alcohols, and aldehydes. google.com This chemical tractability makes them key intermediates in the synthesis of a wide range of organic compounds. Furthermore, the pyridine ring itself can be functionalized at various positions, allowing for the introduction of diverse substituents that can modulate the molecule's physical, chemical, and biological properties. nih.govnih.gov

Structural Characteristics of Methyl 2-(dimethylamino)nicotinate within Pyridine Derivatives

This compound is a disubstituted pyridine derivative. Its structure features a methyl ester group at the 3-position and a dimethylamino group at the 2-position of the pyridine ring. This specific arrangement of substituents confers unique electronic and steric properties to the molecule.

The dimethylamino group is a strong electron-donating group, which significantly influences the electron density distribution within the pyridine ring. This electronic effect can enhance the nucleophilicity of the ring and affect the reactivity of the ester group. The presence of this group at the 2-position, adjacent to the nitrogen atom, can also introduce steric hindrance, which may influence the molecule's conformational preferences and its ability to interact with other molecules.

Rationale for Comprehensive Research on this compound

The academic interest in this compound stems from several key factors. The presence of both a nucleophilic dimethylamino group and an electrophilic ester carbonyl group within the same molecule suggests a rich and varied reactivity profile, making it a valuable tool for synthetic chemists.

Furthermore, the 2-aminopyridine (B139424) moiety is a common scaffold in many biologically active compounds. orgsyn.org Derivatives of 2-aminopyridine have been shown to exhibit a wide range of pharmacological activities. Therefore, the synthesis and study of compounds like this compound are driven by the potential for discovering new molecules with interesting biological properties. Research into the synthesis of related C-3 aminoalkyl-substituted pyridine-2,4-dicarboxylic acid derivatives has highlighted their potential as inhibitors of human 2-oxoglutarate-dependent oxygenases, which are targets for anticancer therapies. nih.govnih.gov This underscores the importance of exploring the structure-activity relationships of substituted nicotinate esters.

Synthetic Methodologies for this compound and Related Aminonicotinate Esters

The synthesis of this compound and analogous aminonicotinate esters involves a combination of strategies focused on the formation of the ester group and the introduction of the amino substituent at a specific position on the pyridine ring. These methodologies draw from classical organic chemistry reactions as well as modern biocatalytic approaches to achieve the desired molecular architecture.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(dimethylamino)pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)8-7(9(12)13-3)5-4-6-10-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEDBNFGAIEQSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=N1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of Methyl 2 Dimethylamino Nicotinate and Its Analogs

Reactions Involving the Ester Functionality

The ester group is a key site for the chemical modification of Methyl 2-(dimethylamino)nicotinate, enabling reactions such as hydrolysis, transesterification, and amidation.

Ester hydrolysis is the cleavage of an ester bond by reaction with water to produce a carboxylic acid and an alcohol. libretexts.orgchemguide.co.uk This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to form 2-(dimethylamino)nicotinic acid and methanol (B129727). libretexts.org The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.comquora.com Subsequent proton transfer and elimination of a methanol molecule, followed by deprotonation, yields the final carboxylic acid product. youtube.com This reaction is reversible, and its completion requires a large excess of water. libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : When treated with a base like sodium hydroxide (B78521) (NaOH), the ester is irreversibly hydrolyzed. masterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the methoxide (B1231860) ion (CH₃O⁻), which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt (sodium 2-(dimethylamino)nicotinate) and methanol. masterorganicchemistry.com This process is referred to as saponification and, unlike acid-catalyzed hydrolysis, it goes to completion. libretexts.orgmasterorganicchemistry.com

Studies on various nicotinate (B505614) esters have shown they can also be hydrolyzed by enzymes, such as esterases found in the liver and plasma. nih.govtandfonline.com The rate and extent of this enzymatic hydrolysis are influenced by the chemical structure of the ester. tandfonline.com

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com For instance, reacting this compound with ethanol (B145695) in the presence of an acid or base catalyst would produce Ethyl 2-(dimethylamino)nicotinate and methanol. masterorganicchemistry.com

Base-Catalyzed Transesterification : This mechanism involves a nucleophilic alkoxide (e.g., ethoxide from ethanol) attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then eliminates the original methoxide group to form the new ester. masterorganicchemistry.com To drive the reaction forward, the alcohol corresponding to the desired ester is typically used in excess as the solvent. masterorganicchemistry.com

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen is first protonated. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer and elimination steps results in the formation of the new ester. masterorganicchemistry.com

Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for the transesterification of different carboxylic esters. organic-chemistry.org

The ester functionality of this compound can be converted to an amide group through reaction with an amine. This amidation is a crucial step in synthesizing various nicotinamide (B372718) derivatives, which are compounds of significant interest. google.commdpi.com

Enzymes, particularly lipases, have been successfully employed as catalysts for the amidation of nicotinate esters. nih.gov A notable example is the use of Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, to catalyze the reaction between methyl nicotinate and various amines. nih.gov This chemo-enzymatic approach offers mild reaction conditions and high product yields. nih.gov For instance, the reaction of methyl nicotinate with isobutylamine (B53898) using Novozym® 435 in tert-amyl alcohol at 50°C can produce high yields of the corresponding N-isobutylnicotinamide. nih.gov The efficiency of this enzymatic process is dependent on several factors, including the solvent, temperature, and the molar ratio of the substrates. nih.gov

Table 1: Effect of Solvent on Novozym® 435-Catalyzed Amidation of Methyl Nicotinate

| Solvent | Log P | Yield (%) |

|---|---|---|

| tert-Amyl alcohol | 1.04 | 82.4 ± 1.2 |

| Acetonitrile | -0.33 | 64.8 ± 1.5 |

| Isopropanol | -0.39 | 54.3 ± 1.4 |

| Acetone | -0.16 | 34.5 ± 0.8 |

| Methanol | -0.76 | 26.5 ± 0.6 |

| Toluene | 2.5 | 18.6 ± 1.2 |

Data sourced from a study on the synthesis of nicotinamide derivatives. nih.gov General experimental conditions involved methyl nicotinate and isobutylamine at 50°C.

The synthesis of nicotinamide derivatives via amidation has been significantly improved by the implementation of continuous flow technology. nih.govrsc.org Continuous flow reactors offer advantages over traditional batch processes, including shorter reaction times, enhanced safety, and easier scalability. nih.govresearchgate.net

In the context of chemo-enzymatic synthesis, a continuous-flow microreactor packed with an immobilized enzyme like Novozym® 435 can be used for the amidation of methyl nicotinate. nih.gov Reactants are continuously pumped through the reactor, where they interact with the enzyme, leading to a high-yield synthesis of the desired nicotinamide derivative in a significantly reduced time frame compared to batch methods. nih.gov For example, using a continuous flow system, high yields (81.6–88.5%) of various nicotinamide derivatives were achieved with a residence time of just 35 minutes. nih.gov Heterogeneous zirconium-oxide catalysts have also been employed for the amidation of unactivated methyl esters in continuous-flow systems, highlighting a move towards more sustainable synthetic techniques. mdpi.com

Amidation Reactions for Nicotinamide Derivative Synthesis

Reactivity of the Pyridine (B92270) Heterocycle

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom in the ring makes it less susceptible to electrophilic substitution compared to benzene (B151609). nih.gov However, the reactivity is modulated by the presence of the electron-donating dimethylamino group at the 2-position and the electron-withdrawing methyl ester group at the 3-position.

The nitrogen atom possesses a non-bonding electron pair, making the pyridine ring basic and capable of participating in hydrogen bonding, which can enhance the pharmacokinetic properties of drug candidates. nih.gov This nitrogen atom can also coordinate with metal ions, allowing the molecule to act as a ligand. nih.gov

Reactions on the pyridine ring can include:

N-Oxidation : The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain electrophilic and nucleophilic substitution reactions. nih.gov

Reduction : The pyridine ring is generally resistant to reduction under mild conditions. However, it can be reduced to a piperidine (B6355638) ring using powerful reducing agents or catalytic hydrogenation at high pressure. clockss.org For example, pyridine itself can be rapidly reduced to piperdine using samarium diiodide in the presence of water. clockss.org

Substitution Reactions : The positions for substitution on the pyridine ring are influenced by the existing substituents. The electron-donating dimethylamino group tends to activate the ring towards electrophilic substitution, primarily at the ortho and para positions relative to it, while the electron-withdrawing ester group deactivates the ring.

The chemical conversion of nicotinic acid and nicotinamide through methylation and oxidation can lead to derivatives of N-methyl-2-pyridone. nih.gov

Electrophilic Aromatic Substitution Patterns

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. stackexchange.com This deactivation is further influenced by substituents on the ring. In the case of this compound, the powerful electron-donating dimethylamino group at the 2-position counteracts the deactivating effect of the ring nitrogen and the ester group.

The dimethylamino group directs electrophiles primarily to the positions ortho and para to itself. However, in the pyridine ring of this compound, the positions are C3, C4, C5, and C6. The directing effect of the dimethylamino group would favor substitution at the C3 and C5 positions. Conversely, the ring nitrogen deactivates the ortho (C2, C6) and para (C4) positions to the greatest extent. stackexchange.com

For instance, in related 2-aminopyridine (B139424) systems, bromination under alkaline conditions can introduce a bromine atom at the 5-position. guidechem.com Similarly, nitration can lead to the introduction of a nitro group at the 5-position. guidechem.com The interplay of the activating dimethylamino group and the deactivating ring nitrogen and ester group results in a complex substitution pattern that can be manipulated by reaction conditions.

| Reaction | Reagents | Position of Substitution | Reference |

| Bromination | Bromine, base | 5-position | guidechem.com |

| Nitration | Nitrating agent | 5-position | guidechem.com |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives, particularly at the 2- and 4-positions, which are electronically deficient. thieme-connect.destackexchange.com The presence of a good leaving group at these positions facilitates the reaction. While the dimethylamino group itself is a poor leaving group, its presence significantly influences the reactivity of other substituents.

In analogs of this compound where a leaving group is present, such as a halogen, SNAr reactions proceed readily. For example, 2-fluoropyridine (B1216828) and 2-chloro-3-nitropyridine (B167233) react in high yields with dimethylamine. nih.gov The mechanism involves the attack of a nucleophile on the aromatic ring, forming a high-energy anionic intermediate (Meisenheimer complex), followed by the departure of the leaving group. stackexchange.com The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups. stackexchange.com

Catalytic methods using transition metals like ruthenium have been developed to enable SNAr reactions even with poor leaving groups like an amino group, proceeding through an η⁶-pyridine complex. thieme-connect.de

| Substrate | Nucleophile | Product | Yield | Reference |

| 2-Fluoropyridine | Dimethylamine | 2-(Dimethylamino)pyridine | 95% | nih.gov |

| 2-Chloro-3-nitropyridine | Dimethylamine | 2-(Dimethylamino)-3-nitropyridine | 98% | nih.gov |

| 2-Amino-6-chloropurine | Dimethylamine | 2-Amino-6-(dimethylamino)purine | 81% | nih.gov |

Oxidation and Reduction Chemistry of the Pyridine Ring

The pyridine ring in this compound can undergo both oxidation and reduction.

Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide using oxidizing agents. guidechem.com This transformation alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic attacks. For example, the formation of pyridine N-oxides can be achieved, which can then be used in further functionalization reactions. bath.ac.uk

Reduction: The pyridine ring can be reduced to a dihydropyridine (B1217469) or a piperidine. The reduction of pyridinium (B92312) salts can yield 1,2-, 1,4-, and 1,6-dihydropyridine isomers. nih.gov The choice of reducing agent and reaction conditions determines the outcome. For instance, the reduction of N-substituted pyridinium salts can lead to various dihydropyridine products. nih.gov

| Transformation | Reagents | Product | Reference |

| Oxidation | Oxidizing Agent | Pyridine N-oxide | guidechem.com |

| Reduction | Reducing Agent | Dihydropyridine/Piperidine | nih.gov |

Transformations of the Dimethylamino Substituent

Alkylation and Quaternization Reactions

The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it nucleophilic and susceptible to alkylation. However, in compounds like 4-(dimethylamino)pyridine (DMAP), alkylation occurs preferentially at the more nucleophilic pyridine ring nitrogen due to resonance stabilization. researchgate.netvalpo.edu In contrast, for a compound like 4-(dimethylaminomethyl)pyridine, where the amino group is insulated from the ring by a methylene (B1212753) group, alkylation occurs exclusively at the amino group. researchgate.netvalpo.edu

In the case of this compound, the nucleophilicity of the pyridine nitrogen is reduced by the adjacent electron-withdrawing ester group. This could potentially favor alkylation at the dimethylamino group, leading to a quaternary ammonium (B1175870) salt. The quaternization of the dimethylamino group would significantly alter the electronic and steric properties of the molecule. Kinetic studies on the quaternization of poly[2-(dimethylamino)ethyl methacrylate] have shown that the reaction rate is influenced by temperature and the nature of the alkyl halide. researchgate.net

Role of the Dimethylamino Group in Directing Group Chemistry

The dimethylamino group can act as a directing group in various metal-catalyzed C-H functionalization reactions. While strongly coordinating groups like pyridines are often favored, the dimethylamino group can also direct reactions, although it is generally considered a weaker coordinating group. nih.gov Its effectiveness can be influenced by the specific reaction conditions and the metal catalyst used. The lone pair on the nitrogen can coordinate to the metal center, bringing the catalyst into proximity with a specific C-H bond and facilitating its activation.

Carbon-Carbon Bond Forming Reactions of Nicotinate Esters

Nicotinate esters are valuable substrates for a variety of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis for building molecular complexity. wikipedia.orgalevelchemistry.co.uk These reactions include cross-coupling reactions, additions to carbonyls, and dearomatization reactions.

Cross-Coupling Reactions: Nicotinate derivatives can participate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new C-C bonds. rsc.org These reactions typically involve an organoboron compound and a halide or triflate under the catalysis of a palladium or nickel complex. mdpi.commdpi.comresearchgate.net For example, nickel-catalyzed cross-coupling of amides with aryl iodides has been shown to be effective with terpyridine ligands. mdpi.com

Addition of Nucleophiles: The pyridine ring of nicotinate esters can be activated towards nucleophilic attack by N-alkylation, forming a pyridinium salt. Subsequent addition of organometallic reagents, such as aryl boron nucleophiles, can lead to the formation of dihydropyridine (DHP) derivatives. nih.gov The regioselectivity of this addition (at C2, C4, or C6) can often be controlled by the choice of catalyst and ligands. nih.gov

Other C-C Bond Forming Reactions: Other important C-C bond-forming reactions applicable to nicotinate esters include the Heck reaction, aldol (B89426) reactions, and Michael additions, among others. alevelchemistry.co.uk For instance, the strategy of synthesizing meta-aminoaryl nicotinates from 3-formyl(aza)indoles involves an Aldol-type addition. nih.gov

| Reaction Type | Key Reagents/Catalysts | Product Type | Reference |

| Suzuki-Miyaura Coupling | Pd or Ni catalyst, Organoboron reagent | Biaryl or alkyl-aryl compounds | rsc.org |

| Nucleophilic Addition to Pyridinium Salt | Organoboron nucleophile, Rh catalyst | Dihydropyridines | nih.gov |

| Aldol-type Addition | 3-Formyl(aza)indoles, Propiolates | meta-Aminoaryl nicotinates | nih.gov |

Cross-Coupling Methodologies (e.g., Suzuki-Miyaura Coupling)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate, is a cornerstone of modern synthesis, particularly for creating biaryl and heteroaryl-aryl structures. libretexts.org The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org

In the context of nicotinic acid derivatives, the halogenated precursors to compounds like this compound are excellent substrates for Suzuki-Miyaura coupling. For instance, a chloro, bromo, or iodo substituent at the 6-position of the nicotinic ester can be readily coupled with various aryl or heteroaryl boronic acids. The electron-donating dimethylamino group at the 2-position can influence the reactivity of the pyridine ring, potentially affecting the efficiency of the oxidative addition step.

Research into the functionalization of related heterocyclic systems, such as 2-aminothieno[3,2-d]pyrimidin-4(3H)-ones, demonstrates the utility of Suzuki-Miyaura reactions for pharmacomodulation. In these studies, various aryl and heteroaryl groups were successfully introduced at a halogenated position of the heterocyclic core using palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with a suitable base. researchgate.net While specific data on this compound is not extensively detailed, the principles are directly applicable. The reaction conditions are typically optimized by screening catalysts, ligands, bases, and solvents to achieve high yields. researchgate.netnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

| Entry | Halopyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

| 1 | 2-Amino-6-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | Methyl 6-bromonicotinate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 92 |

| 3 | 2-(Dimethylamino)-5-bromopyridine | Thiophen-3-ylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-MeTHF | 78 researchgate.net |

| 4 | 4-Anilino-6-chloro-pyrimidine | 4-Fluorophenylboronic acid | Pd(OAc)₂ / P(4-CF₃Ph)₃ | NaHSO₃ / HBF₄ | Butyronitrile | 69 nih.gov |

This table is illustrative, based on findings for analogous structures, to represent typical conditions and outcomes.

Reactions with Organometallic Reagents

The ester functional group of this compound is a primary site for reaction with strong nucleophiles, such as organometallic reagents. youtube.com Grignard reagents (R-MgX) and organolithium reagents (R-Li) are highly reactive species that readily attack the electrophilic carbonyl carbon of esters. msu.edulibretexts.org

The reaction typically proceeds via a two-step mechanism. The first equivalent of the organometallic reagent adds to the carbonyl group to form a tetrahedral intermediate. youtube.com This intermediate is unstable and collapses, eliminating the methoxide (⁻OCH₃) leaving group to form a ketone. This newly formed ketone is also highly reactive towards the organometallic reagent present in the reaction mixture. youtube.comlibretexts.org A second equivalent of the reagent then adds to the ketone, generating a tertiary alcohol upon acidic workup. libretexts.org

Therefore, the reaction of this compound with an excess of a Grignard or organolithium reagent is expected to yield a tertiary alcohol where two identical alkyl or aryl groups from the organometallic reagent have been added to the former carbonyl carbon.

For example, reacting this compound with two or more equivalents of methylmagnesium bromide (CH₃MgBr) followed by an aqueous workup would produce 2-(2-(dimethylamino)pyridin-3-yl)propan-2-ol. The dimethylamino group generally remains intact under these conditions, although its basic nature could potentially interact with the organometallic reagent. In some systems, particularly with ortho-lithiation, such groups can direct metallation, but with the highly electrophilic ester present, the primary reaction pathway is addition to the carbonyl.

Less reactive organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), can sometimes be used to achieve a single addition, stopping at the ketone stage. youtube.comchadsprep.com This provides a synthetic route to ketones from esters.

Table 2: Predicted Products from Reactions with Organometallic Reagents

| Starting Material | Organometallic Reagent (Excess) | Predicted Intermediate | Final Product (after workup) |

| This compound | Methylmagnesium Bromide (CH₃MgBr) | 3-Acetyl-2-(dimethylamino)pyridine | 2-(2-(Dimethylamino)pyridin-3-yl)propan-2-ol |

| This compound | Phenyllithium (C₆H₅Li) | 3-Benzoyl-2-(dimethylamino)pyridine | (2-(Dimethylamino)pyridin-3-yl)diphenylmethanol |

| Methyl 6-chloronicotinate | Ethylmagnesium Chloride (CH₃CH₂MgCl) | 6-Chloro-3-propionylpyridine | 3-(6-Chloropyridin-3-yl)pentan-3-ol |

This table outlines the expected products based on established reactivity patterns of esters with common organometallic reagents.

Design and Synthesis of Advanced Derivatives and Functionalized Scaffolds

Generation of Substituted Nicotinamide (B372718) Derivatives

The conversion of methyl esters of nicotinic acid (nicotinates) into nicotinamides is a fundamental transformation in organic synthesis. This reaction, typically an amidation, involves the reaction of the methyl ester with a primary or secondary amine to form a new amide bond.

While general methods for the amidation of methyl esters are well-established, including catalyzed reactions, specific studies detailing the amidation of Methyl 2-(dimethylamino)nicotinate are not readily found. The reactivity of the methyl ester at the 3-position could be influenced by the electronic effects of the electron-donating dimethylamino group at the 2-position.

One common approach for this type of transformation is enzymatic catalysis. For instance, studies on the related compound, methyl nicotinate (B505614), have shown that lipases can efficiently catalyze its amidation. A continuous-flow microreactor system using Novozym® 435 has been successfully employed for the synthesis of various nicotinamide derivatives from methyl nicotinate and different amines, achieving high yields in short reaction times. nih.gov This biocatalytic approach offers a green and efficient alternative to traditional chemical methods. nih.gov

A hypothetical reaction for the synthesis of a substituted nicotinamide from this compound is presented below.

Table 1: Hypothetical Amidation of this compound

| Reactant 1 | Reactant 2 | Potential Product |

|---|

Note: This table represents a potential synthetic route. No specific experimental data for this reaction was found in the searched literature.

Exploration of Fused Pyridine (B92270) Ring Systems

The pyridine scaffold of this compound is a prime candidate for the construction of fused heterocyclic systems. Such structures are of significant interest in medicinal chemistry and materials science. The synthesis of fused heterocycles can be achieved through various methods, including cyclization reactions that build additional rings onto the existing pyridine core. airo.co.inwiley.com

The functional groups present in this compound offer several handles for cyclization. For example, the pyridine nitrogen, the adjacent ring carbons, and the substituents could all participate in ring-forming reactions. Intramolecular cyclizations or intermolecular reactions with difunctional reagents could lead to the formation of bicyclic or polycyclic aromatic systems. However, a review of available research did not yield specific examples of fused pyridine ring systems being synthesized directly from this compound.

Synthesis of Ligands for Coordination Chemistry

Pyridine and its derivatives are widely used as ligands in coordination chemistry due to the lone pair of electrons on the nitrogen atom. This compound features two potential coordination sites: the pyridine ring nitrogen and the nitrogen atom of the dimethylamino group. This arrangement could allow it to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.

The coordination chemistry of the related ligand, methyl nicotinate, has been explored, leading to the synthesis of polymeric copper(I) complexes. researchgate.net Furthermore, ligands containing a 2-(dimethylamino)pyrimidine structure, which is electronically similar to the 2-(dimethylamino)pyridine moiety, have been used to create mononuclear and binuclear transition metal complexes. d-nb.info These studies suggest that this compound would be a viable ligand for forming stable complexes with various transition metals. Despite this potential, specific research on the synthesis and characterization of metal complexes with this compound as a ligand has not been identified.

Table 2: Potential Coordination Modes of this compound

| Coordination Site 1 | Coordination Site 2 | Potential Ligand Type |

|---|---|---|

| Pyridine Nitrogen | Dimethylamino Nitrogen | Bidentate |

| Pyridine Nitrogen | Ester Carbonyl Oxygen | Bidentate |

Note: This table is based on the structural features of the molecule. No specific complexes formed from this ligand were found in the searched literature.

Development of Supramolecular Building Blocks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding and π-π stacking. The structural features of this compound make it a candidate for use as a supramolecular building block.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of Methyl 2-(dimethylamino)nicotinate reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment.

In a typical ¹H NMR spectrum, the protons on the pyridine (B92270) ring appear at specific chemical shifts, providing information about their positions relative to the nitrogen atom and the substituent groups. The protons of the methyl group attached to the ester functionality and the dimethylamino group also exhibit characteristic signals. The integration of these signals provides a quantitative measure of the number of protons of each type, while the splitting patterns (multiplicity) offer insights into the neighboring protons.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine Ring Protons | Varies | Multiplet | Varies |

| Methoxy (B1213986) Protons (-OCH₃) | ~3.9 | Singlet | N/A |

| Dimethylamino Protons (-N(CH₃)₂) | ~3.1 | Singlet | N/A |

This table presents typical ¹H NMR data for a compound with similar functional groups. Actual values for this compound may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic environment, influenced by the nitrogen atom and the electron-donating dimethylamino group and the electron-withdrawing methyl ester group. The carbonyl carbon of the ester group appears at a characteristic downfield position. The carbon atoms of the methyl groups also have specific chemical shifts.

| Carbon Type | Chemical Shift (δ, ppm) |

| Pyridine Ring Carbons | Varies |

| Carbonyl Carbon (C=O) | ~168 |

| Methoxy Carbon (-OCH₃) | ~52 |

| Dimethylamino Carbons (-N(CH₃)₂) | ~40 |

This table presents typical ¹³C NMR data for a compound with similar functional groups. Actual values for this compound may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques.rsc.orgchemicalbook.comspectrabase.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the types of chemical bonds and functional groups present.

In the IR spectrum of this compound, characteristic absorption bands are observed for the C=O stretching of the ester group, the C-N stretching of the dimethylamino group, and the various vibrations of the pyridine ring. Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ester (C=O) | Stretching | 1720-1740 |

| Aromatic Ring (C=C, C-H) | Stretching, Bending | 1400-1600, 700-900 |

| Dimethylamino (C-N) | Stretching | 1000-1250 |

This table presents typical IR absorption ranges for the functional groups present in this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.guidechem.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides valuable information about the structure of the molecule through the analysis of its fragmentation pattern.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ corresponds to the molecular weight of the compound (180.20 g/mol ). guidechem.combldpharm.com The fragmentation pattern reveals characteristic losses of small neutral molecules or radicals, such as the loss of a methoxy group (-OCH₃) from the ester or a methyl group (-CH₃) from the dimethylamino group. This fragmentation data helps to confirm the connectivity of the atoms within the molecule.

| Ion | m/z (mass-to-charge ratio) | Identity |

| [M]⁺ | 180.20 | Molecular Ion |

| [M - OCH₃]⁺ | 149.1 | Loss of methoxy radical |

| [M - N(CH₃)₂]⁺ | 136.1 | Loss of dimethylamino radical |

This table presents a hypothetical fragmentation pattern for this compound based on its structure.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence).researchgate.netscience-softcon.deresearchgate.net

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π-π* and n-π* transitions within the aromatic pyridine ring and the carbonyl group.

The presence of the electron-donating dimethylamino group can influence the position and intensity of these absorption bands. Fluorescence spectroscopy can reveal information about the excited state properties of the molecule, should it be fluorescent. The emission spectrum, if observed, would be Stokes-shifted to a longer wavelength compared to the absorption spectrum.

| Technique | Observed Phenomena | Information Gained |

| UV-Vis Spectroscopy | Absorption Maxima (λ_max) | Electronic transitions, conjugation |

| Fluorescence Spectroscopy | Emission Maxima, Quantum Yield | Excited state properties, rigidity |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure Determination.researchgate.net

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure.

A crystallographic study of this compound would reveal the planarity of the pyridine ring and the orientation of the dimethylamino and methyl ester substituents. It would also provide information about the intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.

| Crystallographic Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations for the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is based on the principle that the properties of a molecule can be determined from its electron density. DFT is widely used to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. researchgate.netnih.gov

Geometric Optimization and Conformer Analysis

The first step in a typical DFT study is geometric optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule by finding the geometry with the lowest possible energy. researchgate.net For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles that constitute its minimum energy conformation. The presence of rotatable bonds, such as the C-N bond of the dimethylamino group and the C-C bond connecting the ester group, means the molecule can exist in different spatial orientations or conformations. Conformer analysis, often performed using a Potential Energy Surface (PES) scan, systematically rotates these bonds to identify the most stable conformer, which is crucial for understanding the molecule's behavior. researchgate.net

Table 1: Predicted Geometric Parameters for this compound

This table illustrates the types of structural data obtained from a DFT geometric optimization. The values are representative and would be precisely calculated in a specific study.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N(amino)-C(ring) | ~1.37 Å |

| Bond Length | C(ring)=O | ~1.21 Å |

| Bond Angle | C(ring)-C(ester)-O(ester) | ~125° |

| Dihedral Angle | C(ring)-C(ring)-C(ester)=O | ~0° or ~180° |

Electronic Structure and Charge Distribution Analysis

DFT calculations provide a detailed picture of the electronic structure, revealing how electron density is distributed across the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which uses a color scale to show regions of positive and negative electrostatic potential. researchgate.net Such a map for this compound would highlight electron-rich areas (negative potential), likely around the nitrogen and oxygen atoms, which are potential sites for electrophilic attack. Conversely, electron-poor regions (positive potential) would indicate sites susceptible to nucleophilic attack. Furthermore, methods like Mulliken population analysis or Natural Population Analysis (derived from NBO) can assign partial atomic charges to each atom, quantifying the charge distribution. researchgate.netusc.edu

Table 2: Calculated Partial Atomic Charges

This table shows representative partial atomic charges that would be calculated via DFT, indicating the electron distribution across key atoms in the molecule.

| Atom | Predicted Partial Charge (a.u.) |

|---|---|

| N (Pyridine Ring) | Negative |

| N (Dimethylamino) | Negative |

| O (Carbonyl) | Negative |

| C (Carbonyl) | Positive |

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational analysis through DFT can predict a molecule's infrared (IR) and Raman spectra. researchgate.net The calculation determines the frequencies of the fundamental modes of vibration, which correspond to specific movements of the atoms, such as stretching, bending, and twisting of chemical bonds. By correlating these calculated frequencies with experimental spectra, chemists can confidently assign specific absorption bands to particular functional groups within the molecule. For this compound, this would allow for the identification of vibrations characteristic of the pyridine ring, the dimethylamino group, and the methyl ester group.

Table 3: Correlation of Vibrational Frequencies

An illustrative table correlating calculated vibrational frequencies to the functional group motions within this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ester | 1700-1750 |

| C-N Stretch | Dimethylamino | 1250-1350 |

| C=N Stretch | Pyridine Ring | 1550-1650 |

| Aromatic C-H Stretch | Pyridine Ring | 3000-3100 |

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, DFT can also predict other spectroscopic parameters. For instance, it is widely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical calculations can help in the interpretation of complex experimental NMR spectra, aiding in the structural elucidation of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital that can accept electrons, thus acting as an electron acceptor (electrophile). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would identify the spatial distribution of these orbitals, revealing the most probable sites for nucleophilic and electrophilic attack.

Table 4: FMO Parameters

This table illustrates the key energy values obtained from an FMO analysis, which are used to assess the kinetic stability and reactivity of the molecule.

| Parameter | Description | Predicted Value (eV) |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 |

| Energy Gap (ΔE) | LUMO - HOMO | ~ 4.5 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. usc.eduwikipedia.org NBO analysis is particularly useful for understanding delocalization and hyperconjugative interactions within a molecule. youtube.com

This is achieved by studying the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (anti-bonds). The strength of these interactions is evaluated using second-order perturbation theory, which calculates a stabilization energy (E(2)). wisc.edu A higher E(2) value indicates a stronger interaction and greater electron delocalization. For this compound, NBO analysis could quantify the electron-donating effect of the dimethylamino group into the pyridine ring and the electronic interactions involving the ester group. wisc.edu

Table 5: NBO Second-Order Perturbation Analysis

This table shows a representative donor-acceptor interaction and its calculated stabilization energy (E(2)), quantifying intramolecular charge transfer and hyperconjugation effects.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N, amino) | π* (C(ring)-C(ring)) | High |

| π (C(ring)=C(ring)) | π* (C(ester)=O) | Moderate |

Computational Chemistry and Theoretical Investigations of Methyl 2 Dimethylamino Nicotinate

Computational chemistry provides a powerful lens for examining the molecular properties and reactivity of Methyl 2-(dimethylamino)nicotinate from a theoretical perspective. By employing sophisticated quantum mechanical calculations, researchers can model its electronic structure, predict its behavior in different environments, and elucidate the mechanisms of its reactions. These theoretical investigations complement experimental findings, offering a deeper understanding of the compound's fundamental characteristics.

Advanced Applications in Organic Synthesis and Materials Science

Role as Organic Building Blocks for Complex Chemical Structures

Methyl 2-(dimethylamino)nicotinate serves as a strategic organic building block for the synthesis of more complex chemical structures. The reactivity of the compound is dictated by its three key functional groups: the pyridine (B92270) ring, the methyl ester, and the dimethylamino group. The pyridine ring, a heteroaromatic system, can undergo various modifications, including substitution reactions. The ester group can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing a handle for further functionalization.

The presence of the dimethylamino group at the 2-position significantly influences the electronic properties of the pyridine ring, making the compound a valuable precursor for a range of heterocyclic derivatives. Chemical suppliers categorize it among building blocks used in pharmaceutical and materials science research, underscoring its role as a foundational element for constructing larger, more intricate molecules. bldpharm.com The strategic placement of its functional groups allows for multi-step synthetic sequences where each part of the molecule can be reacted selectively to build complex molecular architectures.

Intermediates in Pharmaceutical Synthesis

The utility of nicotinic acid and its derivatives, known as nicotinates, is well-established in medicinal chemistry. nih.gov this compound is specifically identified as a key intermediate in the synthesis of pharmaceutical compounds. bldpharm.com Its structure is a component of more complex molecules designed for biological activity.

While specific blockbuster drugs directly synthesized from this intermediate are not prominently documented in public literature, its value can be understood through analogy with structurally similar compounds:

2-Methylnicotinate , a related compound, is a crucial intermediate for synthesizing the oncolytic drug candidate BAY-1082439 and the IKK beta inhibitor drug ML-120B. google.com

The broader class of nicotinamide (B372718) derivatives, which can be synthesized from nicotinate (B505614) precursors, exhibit a wide range of biological activities, including anti-inflammatory and antitumor properties. nih.gov

Other molecules containing a dimethylamino group attached to a heterocyclic ring, such as 2-dimethyl amine methyl-4-chlorine methyl thiazole, serve as intermediates for established drugs like Nizatidine. google.com

These examples highlight the role of the substituted nicotinate framework as a privileged scaffold in drug discovery, positioning this compound as a valuable intermediate for developing novel therapeutic agents.

Precursors for Polymeric Materials (Inferred from general 'building blocks' use)

The application of this compound as a precursor for polymeric materials is an area of growing interest, largely inferred from its classification as a "Material Building Block" for polymer science. bldpharm.com The potential for this compound to act as a monomer or a modifying agent in polymer synthesis stems from its functional groups.

The polymerization of structurally related monomers provides a strong indication of its potential. A prominent example is 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) , which shares the key dimethylamino functional group. researchgate.net

DMAEMA is widely used in controlled polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, to produce well-defined homopolymers (PDMAEMA). researchgate.net

These polymers are often water-soluble and can be used as macro-initiators to create diblock copolymers, such as PDMAEMA-b-PMMA, by subsequently polymerizing other monomers like methyl methacrylate. researchgate.netresearchgate.net

The ability of the dimethylamino group in DMAEMA to participate in and direct polymerization suggests a similar potential for this compound. Its incorporation into a polymer backbone could introduce desirable properties such as pH-responsiveness, enhanced solubility, or metal-coordinating capabilities, making it a target for the synthesis of advanced functional materials.

Exploration in Catalysis (e.g., ligand precursors)

In the field of catalysis, the design of effective ligands is crucial for controlling the activity and selectivity of metal catalysts. This compound possesses multiple potential coordination sites—the nitrogen atom of the pyridine ring, the nitrogen of the dimethylamino group, and the oxygen atoms of the ester group—making it an attractive candidate as a ligand precursor.

The utility of related structures in forming metal complexes is well-documented:

The 2-[(dimethylamino)methyl]phenyl group, which is structurally analogous, readily coordinates to metals like gold(III) to form stable organometallic complexes. psu.edu In these complexes, both the phenyl carbon and the dimethylamino nitrogen bind to the metal center, forming a chelating ring that enhances stability.

Similarly, 2-[(dimethylamino)methyl]pyrrole is a heterocyclic building block used in specialized catalytic reactions. ambeed.com

Palladium-based catalysts have been effectively used in the polymerization of the related monomer DMAEMA, indicating a productive interaction between the metal center and the dimethylamino-containing molecule. researchgate.net

These examples strongly suggest that this compound could serve as a versatile ligand for a variety of transition metals. Such complexes could find applications in cross-coupling reactions, polymerization catalysis, and other areas of synthetic chemistry where fine-tuning of the catalyst's electronic and steric properties is essential.

Research on Biological Interactions and Mechanisms

Investigations into Molecular Interactions with Biological Targets

The diverse biological activities of nicotinate (B505614) derivatives stem from their interactions with various molecular targets within the body. Research has explored how these compounds, including analogs of Methyl 2-(dimethylamino)nicotinate, bind to and modulate the function of specific proteins and enzymes.

One area of significant interest is the interaction of nicotinate derivatives with enzymes involved in critical cellular processes. For instance, some analogs have been identified as inhibitors of Nicotinate Phosphoribosyltransferase (NAPRT), an enzyme crucial for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.govnih.gov The inhibition of this enzyme can have profound effects on cellular metabolism and energy production. nih.gov

Furthermore, studies have investigated the interaction of nicotinic acid derivatives with receptors that mediate cellular signaling. For example, the rubefacient (warming and reddening) effect of methyl nicotinate on the skin is thought to be mediated by the release of prostaglandins, suggesting an interaction with enzymes involved in the prostaglandin (B15479496) synthesis pathway. drugbank.com The ability of the methyl group to facilitate skin penetration allows for rapid absorption and interaction with local targets. drugbank.com

Computational studies, such as molecular docking, have been employed to predict and analyze the binding modes of nicotinate derivatives with their protein targets. nih.gov These studies help to understand the specific molecular interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding affinity and inhibitory activity of these compounds. nih.gov For example, docking studies have been used to understand the binding of nicotinoylglycine derivatives to the active sites of penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), providing insights into their potential antimicrobial mechanisms. nih.gov

Studies on Enzyme Activity Modulation by Analogous Compounds

The modulation of enzyme activity by compounds analogous to this compound is a key area of research, with implications for various therapeutic applications. A significant focus has been on enzymes involved in NAD+ metabolism, such as Nicotinate Phosphoribosyltransferase (NAPRT). nih.govnih.gov

Nicotinate Phosphoribosyltransferase (NAPRT) Inhibition:

Several nicotinic acid analogs have been identified as inhibitors of NAPRT. nih.gov This enzyme catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide (NAMN), a key step in NAD+ biosynthesis. nih.gov Inhibition of NAPRT can disrupt cellular NAD+ levels, which is a promising strategy for targeting cancers that are highly dependent on this metabolic pathway. nih.govmdpi.com For instance, 2-hydroxynicotinic acid has been shown to effectively inhibit NAPRT, sensitizing cancer cells to other therapeutic agents. nih.gov

Other Enzymes:

The versatility of the nicotinate scaffold allows for the design of inhibitors for a wide range of other enzymes. For example, derivatives of nicotinonitrile have been developed as inhibitors of kinases and phosphodiesterases, leading to approved drugs for cancer and heart failure. The interaction of nicotine (B1678760), a related compound, with various enzymes can also influence the metabolism and efficacy of cytotoxic drugs used in cancer therapy. nih.gov

The table below summarizes the inhibitory activities of some nicotinate analogs on specific enzymes.

| Compound/Analog | Target Enzyme | Effect | Reference |

| Nicotinic Acid Analogs | Nicotinate Phosphoribosyltransferase (NAPRT) | Inhibition | nih.gov |

| 2-Hydroxynicotinic Acid | Nicotinate Phosphoribosyltransferase (NAPRT) | Inhibition | nih.gov |

| Nicotinonitrile Derivatives | Kinases, Phosphodiesterases | Inhibition |

These studies highlight the potential of nicotinate derivatives to selectively modulate enzyme activity, offering a promising avenue for the development of novel therapeutic agents.

Research into Antimicrobial Properties of Nicotinate Derivatives

Nicotinate derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. tmkarpinski.comresearchgate.net Researchers have synthesized and evaluated numerous analogs for their efficacy against various pathogenic microbes, including bacteria and fungi. nih.govtmkarpinski.comnih.gov

Studies have demonstrated that certain nicotinic acid derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. tmkarpinski.comnih.gov For example, newly synthesized acylhydrazones derived from nicotinic acid hydrazide showed very significant activity against Gram-positive bacteria. nih.gov Similarly, other studies have reported the antibacterial effects of nicotine derivatives against pathogens like Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes, and Klebsiella pneumoniae. tmkarpinski.com

The antimicrobial potential of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net For instance, certain nicotinic and isoniazid (B1672263) derivatives have been tested against Mycobacterium tuberculosis, with some compounds showing promising results compared to first-line drugs. researchgate.net

The mechanism of antimicrobial action can vary. Some derivatives are thought to interfere with essential cellular processes in microbes. Molecular docking studies have suggested that nicotinoylglycine derivatives may inhibit enzymes like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51), which are crucial for bacterial cell wall synthesis and fungal cell membrane integrity, respectively. nih.gov

The following table provides examples of the antimicrobial activity of some nicotinate derivatives:

| Derivative Type | Target Microorganisms | Observed Activity | Reference |

| Nicotine Derivatives | Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Listeria monocytogenes, Klebsiella pneumoniae | Varying levels of antibacterial activity | tmkarpinski.com |

| Nicotinic and Isoniazid Derivatives | Mycobacterium tuberculosis H37Rv | Good inhibitory activity (low MIC values) | researchgate.net |

| Acylhydrazones of Nicotinic Acid | Gram-positive bacteria, Candida species | Significant antibacterial and moderate antifungal activity | nih.gov |

| Nicotinoyl-glycyl-glycine Hydrazide Derivatives | Bacillus subtilis | Strong inhibitory effect | nih.gov |

The ongoing research in this area highlights the potential of nicotinic acid derivatives as a source for the development of new antimicrobial agents to combat infectious diseases. researchgate.net

Exploration of Anticancer Activities of Related Nicotinates

The anticancer potential of nicotinate derivatives is an active area of investigation, with studies exploring their efficacy against various cancer cell lines and the underlying mechanisms of action. mdpi.comnih.gov

One of the key strategies involves targeting the metabolic vulnerabilities of cancer cells. mdpi.com Many tumors exhibit an increased reliance on the nicotinamide adenine dinucleotide (NAD+) salvage pathway for their growth and survival. nih.govmdpi.com Consequently, inhibitors of enzymes in this pathway, such as nicotinamide phosphoribosyltransferase (NAMPT), have emerged as promising anticancer targets. mdpi.com Novel NAMPT inhibitors have demonstrated broad anticancer activity in preclinical studies, leading to the depletion of NAD+, increased reactive oxygen species (ROS), and ultimately, cancer cell death through apoptosis and necrosis. mdpi.com

Furthermore, some nicotinate derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms. researchgate.net For example, certain compounds have been found to trigger apoptosis by modulating the expression of key proteins involved in the apoptotic pathway, such as Bax and Bcl-2. researchgate.net

Recent research has also explored the development of novel acylhydrazones derived from nicotinic acid, which have shown potential anticancer activities without significant toxicity to normal cell lines. nih.gov Similarly, organodiselenide-tethered methyl anthranilates, which share some structural similarities with nicotinate derivatives, have exhibited notable cytotoxicity against liver cancer (HepG2) cells. mdpi.com

The table below summarizes the anticancer activities of some related nicotinate compounds:

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference |

| Novel NAMPT Inhibitors (e.g., JJ08, FEI191, FEI199) | Hematological Malignancies | NAD+ depletion, ROS accumulation, apoptosis, necrosis | mdpi.com |

| Acylhydrazones of Nicotinic Acid | Various | Not fully elucidated, but show cytotoxicity to cancer cells | nih.gov |

| 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives | Various (e.g., MCF-7, Colo-205, A549) | CDK4/6 inhibition | researchgate.net |

| Organodiselenide-tethered Methyl Anthranilates | HepG2 (Liver Cancer) | Cytotoxicity | mdpi.com |

These findings underscore the potential of nicotinates and their analogs as a valuable scaffold for the design and development of new anticancer agents.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Methyl 2-(dimethylamino)nicotinate with high purity?

- Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. Key variables include solvent polarity (e.g., dichloromethane or acetonitrile), reaction temperature (controlled between 0°C and room temperature), and catalyst selection (e.g., triethylamine for deprotonation). Post-synthesis, purity is assessed via HPLC (C18 column, methanol/water mobile phase) and NMR (δ 3.0–3.5 ppm for dimethylamino protons). Ensure inert conditions to prevent oxidation of the dimethylamino group . For reproducibility, document reagent stoichiometry and purification steps (e.g., recrystallization in ethanol) .

Q. How should researchers characterize the physicochemical properties of this compound?

- Answer : Prioritize spectroscopic and chromatographic methods:

- NMR : Analyze ¹H/¹³C spectra for aromatic protons (6.5–8.5 ppm) and ester carbonyl (δ 165–170 ppm).

- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺) and assess purity (>98%).

- Melting Point : Use differential scanning calorimetry (DSC) for polymorphic stability.

Cross-reference data with computational models (e.g., DFT calculations for electronic structure validation) .

Q. What are the recommended storage conditions to ensure compound stability?

- Answer : Store in amber glass vials under argon at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Periodic stability testing via TLC or HPLC is advised. For related nicotinate derivatives, degradation products (e.g., free carboxylic acids) form under humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

- Answer : Conduct systematic reviews to identify confounding variables (e.g., solvent traces, humidity). Compare experimental protocols:

- Conflicting Stability Data : Replicate studies under controlled humidity (using desiccators) and monitor via FTIR for ester hydrolysis (C=O band shifts).

- Reactivity Discrepancies : Use kinetic studies (e.g., UV-Vis spectroscopy) to assess reaction rates under varying pH and temperature. Meta-analyses of published datasets can isolate methodological biases .

Q. What mechanistic insights exist for the dimethylamino group’s role in reactions involving this compound?

- Answer : The dimethylamino group acts as an electron-donating substituent, enhancing aromatic ring nucleophilicity. In cross-coupling reactions (e.g., Suzuki-Miyaura), it stabilizes transition states via resonance. Computational studies (e.g., Gaussian software) model charge distribution and predict regioselectivity. Experimental validation involves isolating intermediates (e.g., Pd complexes) using X-ray crystallography .

Q. How can researchers design experiments to assess the compound’s compatibility with common reagents?

- Answer : Use a matrix approach:

- Incompatibility Screening : Test reactions with oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and acids/bases. Monitor byproduct formation via GC-MS.

- Thermal Stability : Perform DSC to identify exothermic decomposition thresholds.

For example, nicotinate esters degrade in acidic conditions, releasing CO₂; mitigate this by buffering reaction media .

Methodological Guidance

- Data Validation : Cross-check experimental results with databases like NIST Chemistry WebBook (for spectral libraries) and Reaxys (for reaction pathways) .

- Literature Gaps : If physicochemical data (e.g., pKa, logP) are unavailable, use predictive software (ADMET Predictor™) or conduct potentiometric titrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.